molecular formula C17H19N3O4 B2728642 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 922019-44-1

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

カタログ番号 B2728642
CAS番号: 922019-44-1
分子量: 329.356
InChIキー: SMXQGRKSACCXLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

  • Chemical Synthesis and Transformations :

    • Kawashima and Tabei (1986) reported the reaction of benzamide oxime with dicyclohexylcarbodiimide, leading to various oxadiazole derivatives (Kawashima & Tabei, 1986). This reaction pathway highlights the chemical transformations related to compounds like cyclohexanecarboxamide.
    • A study by Levai et al. (2002) described the synthesis and oxidation of tetrahydrobenzofurans, showing the transformation of benzamides into novel derivatives, which is significant for understanding chemical properties and potential applications (Levai et al., 2002).
  • Anticancer Activity :

    • Salahuddin et al. (2014) explored the anticancer evaluation of 1,3,4-oxadiazole derivatives, suggesting potential therapeutic applications in cancer treatment (Salahuddin et al., 2014).
  • Antimicrobial and Anti-Tubercular Properties :

    • A study by Shruthi et al. (2016) presented novel benzimidazole–oxadiazole hybrid molecules as promising antimicrobial agents, including compounds related to cyclohexanecarboxamide, which exhibited potent anti-tubercular activity (Shruthi et al., 2016).
  • Radiochemical Synthesis for Biological Studies :

    • Lang et al. (1999) discussed the synthesis of fluorine-18-labeled 5-HT1A antagonists, which includes derivatives of cyclohexanecarboxamide, for evaluating biological properties in rats (Lang et al., 1999).
  • Synthesis of Novel Compounds for Anticancer Evaluation :

    • Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing significant anticancer activity, highlighting the relevance of cyclohexanecarboxamide derivatives in cancer research (Ravinaik et al., 2021).

作用機序

Target of Action

The primary target of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide Similar compounds have shown potent growth inhibition properties against human cancer cell lines .

Mode of Action

The exact mode of action of This compound Related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .

Biochemical Pathways

The specific biochemical pathways affected by This compound It can be inferred from related compounds that the compound may interact with pathways involved in cell cycle regulation and apoptosis .

Result of Action

The molecular and cellular effects of This compound Related compounds have demonstrated potent growth inhibition properties with ic50 values generally below 5 μm against human cancer cell lines .

特性

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c21-16(12-4-2-1-3-5-12)18-17-20-19-15(24-17)9-11-6-7-13-14(8-11)23-10-22-13/h6-8,12H,1-5,9-10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXQGRKSACCXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。